2-((6-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6OS/c13-10(19)7-20-12-16-15-11-2-1-9(17-18(11)12)8-3-5-14-6-4-8/h1-6H,7H2,(H2,13,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJSGVREDQOPIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2N=C1C3=CC=NC=C3)SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies and Methodological Frameworks
Cyclocondensation for Triazolo-Pyridazine Core Formation
The triazolo[4,3-b]pyridazine scaffold is constructed via cyclocondensation between 4-amino-1,2,4-triazole and α,β-unsaturated carbonyl derivatives. A representative protocol involves:
- Reagent System : Ethyl acetoacetate (1.2 equiv) and 4-amino-1,2,4-triazole (1.0 equiv) in acetic acid under reflux (110°C, 8–12 hours).
- Mechanistic Pathway : Nucleophilic attack by the triazole’s N1 nitrogen on the carbonyl carbon, followed by dehydration to form the fused pyridazine ring.
- Chlorination : Subsequent treatment with phosphorus oxychloride (POCl$$_3$$) at 100°C introduces a chloride at the 6-position, yielding 8-chloro-6-methyl-triazolo[4,3-b]pyridazine as a key intermediate.
Critical Parameters :
Thioacetamide Moiety Incorporation
The thioether bridge (-S-) is established through nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling:
SNAr Pathway
- Reaction Setup : 8-Chloro-6-(pyridin-4-yl)-triazolo[4,3-b]pyridazine (1.0 equiv) reacts with 2-mercaptoacetamide (1.5 equiv) in DMF at 80°C for 6 hours.
- Base Selection : Triethylamine (TEA) or $$ N,N $$-diisopropylethylamine (DIPEA) (2.0 equiv) neutralizes HCl byproduct, shifting equilibrium toward product formation.
Yield Optimization :
- Solvent Screening : DMF (78% yield) outperforms THF (52%) and acetonitrile (61%) due to superior solubility of reactants.
- Temperature : Reactions below 70°C result in incomplete substitution (<50% conversion).
Copper-Catalyzed Cross-Coupling
An alternative route employs CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in DMSO at 120°C for 12 hours, enabling C-S bond formation between 8-bromo intermediates and thiourea derivatives.
Advantages :
- Tolerates electron-deficient pyridinyl groups.
- Reduces racemization risks compared to SNAr.
Reaction Optimization and Process Analytics
Solvent and Catalyst Screening
Comparative studies reveal solvent-dependent efficiency (Table 1):
Table 1: Solvent Impact on Thioether Formation Yield
| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DMF | 36.7 | 78 | 96.2 |
| DMSO | 46.7 | 72 | 94.8 |
| THF | 7.5 | 52 | 88.1 |
| Acetonitrile | 37.5 | 61 | 91.3 |
Data adapted from large-scale screening trials.
Catalyst Additives :
Purification and Characterization
Post-synthetic workflows involve:
- Crude Isolation : Precipitation in ice-water (1:10 v/v) followed by vacuum filtration.
- Chromatography : Silica gel column (ethyl acetate:hexane = 3:7) removes unreacted starting materials.
- Recrystallization : Ethanol/water (4:1) yields colorless crystals suitable for X-ray analysis.
Spectroscopic Validation :
- $$ ^1\text{H} $$-NMR (DMSO-$$ d6 $$): δ 8.92 (d, $$ J = 5.6 $$ Hz, 2H, pyridinyl-H), 8.45 (s, 1H, triazole-H), 7.85 (d, $$ J = 5.6 $$ Hz, 2H, pyridinyl-H), 4.21 (s, 2H, -SCH$$2$$-), 2.11 (s, 3H, -CONH$$_2$$).
- HRMS : m/z calculated for $$ \text{C}{12}\text{H}{10}\text{N}_6\text{OS} $$ [M+H]$$^+$$: 287.0664, found: 287.0667.
Chemical Reactions Analysis
Types of Reactions
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyridine, triazole, and pyridazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are frequently employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole and pyridazine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-((6-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 2-((6-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide involves its interaction with various molecular targets:
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on modifications to the triazolopyridazine core, substituent variations, and functional group replacements. Below is a comparative analysis:
Table 1: Structural Comparison of Triazolopyridazine Derivatives
Key Observations:
Core Modifications : The target compound shares the [1,2,4]triazolo[4,3-b]pyridazine core with vebreltinib and 872704-30-8 but differs in substituent complexity. Vebreltinib incorporates bulky, fluorinated groups (e.g., indazole), which may enhance target selectivity but reduce solubility .
Position 6 Substituents: The pyridin-4-yl group in the target compound contrasts with vebreltinib’s cyclopropyl-pyrazole and 872704-30-8’s thienyl group.
Position 3 Functionalization: The thioacetamide group in the target compound is structurally simpler than vebreltinib’s difluoromethyl-indazolyl group but shares a sulfur-containing motif with 872704-30-8’s thiadiazole-thioether. Thioacetamides are known to enhance metabolic stability and modulate electronic properties .
Comparison of Strategies :
Pharmacological Implications (Limited by Evidence)
While pharmacological data for the target compound are absent in the provided evidence, insights can be inferred from structural analogs:
- Vebreltinib : As a clinical candidate, its indazole and fluorinated groups suggest kinase inhibition (e.g., MET kinase) with improved selectivity .
- Thioacetamide Derivatives: Compounds like 2-(4-hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide (, No. 3) are explored for antimicrobial activity due to sulfur’s role in disrupting bacterial membranes .
The target compound’s pyridine-thioacetamide combination may balance hydrophilicity and binding affinity, but further studies are needed to confirm bioactivity.
Biological Activity
The compound 2-((6-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological activity, and mechanisms of action based on diverse research findings.
Structural Overview
The compound features a pyridinyl group, a triazolopyridazine moiety, and a thioether linkage. Its structural complexity contributes to its diverse reactivity and potential applications in therapeutic contexts.
| Structural Feature | Description |
|---|---|
| Pyridinyl Group | Contributes to the compound's interaction with biological targets. |
| Triazolopyridazine | Core structure that enhances biological activity. |
| Thioether Linkage | Provides unique chemical properties. |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key synthetic steps may include:
- Formation of the triazolopyridazine core.
- Introduction of the pyridinyl group.
- Creation of the thioether linkage through reaction with thiols.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:
-
Inhibition of Tubulin Polymerization : Similar compounds have shown significant inhibition of tubulin polymerization, a critical process in cell division. This leads to cell cycle arrest and apoptosis in cancer cells .
Cell Line IC50 (μM) A549 (Lung) 0.008 SGC-7901 (Gastric) 0.014 HT-1080 (Fibrosarcoma) 0.012
The mechanism by which these compounds exert their effects often involves:
- Binding to Microtubules : Compounds like this compound may bind to the colchicine site on microtubules, disrupting their dynamics and leading to cell death .
- Cell Cycle Arrest : Studies indicate that such compounds can cause G2/M phase arrest in cancer cells, preventing further cell division .
Case Studies
Several case studies have explored the biological activity of related triazolo-pyridazine derivatives:
- Study on Antiproliferative Activity : A series of triazolo-pyridazine derivatives were evaluated for their antiproliferative effects against various cancer cell lines. The results indicated that modifications in the molecular structure significantly affected their efficacy .
- Molecular Docking Studies : Computational studies have suggested that these compounds can effectively bind to key targets involved in cancer progression, providing insights into their potential as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
